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An In-depth Technical Guide on the Discovery and First Synthesis of Tribromonitromethane
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial discovery and first successful
synthesis of tribromonitromethane, also known as bromopicrin. It details the seminal work of
John Stenhouse and subsequent investigations, presenting the information with a focus on
experimental data and procedural workflows.

Discovery

Tribromonitromethane (CBrsNO:z) was first synthesized by the Scottish chemist John
Stenhouse in 1854.[1][2][3] His pioneering work involved the reaction of picric acid with
bromine in the presence of lime. The product was isolated through distillation of the aqueous
mixture.[1][2][3] This initial method laid the groundwork for future studies and refinements of
bromopicrin synthesis. Later, in 1870, Bolas and Groves revisited Stenhouse's method,
reporting an almost quantitative conversion of picric acid to tribromonitromethane.[2] However,
research by Scholl and Brenneken in 1898 identified the presence of small quantities of
dibromodinitromethane as an impurity in the product derived from this original procedure.[2]

First Synthesis: The Stenhouse Method

The seminal method for preparing tribromonitromethane, as developed by Stenhouse, involves
the oxidative degradation of picric acid by hypobromite, which is formed in situ from the
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reaction of bromine with a base.

Chemical Reaction

The overall chemical transformation can be represented as follows:

CeH2(NO2)3sOH + 11Br2 + 16Ca(OH)2 — 3CBrsNO:z + Ca(BrOs)2 + 10CaBr2 + 16H20 +
3CaCOs

A simplified representation focusing on the key transformation of the picric acid is:

CeH2(NO2)sOH + Brz + Ca(OH)z2 — CBrsNO:2

Experimental Protocol

The following protocol is adapted from historical accounts of the Stenhouse method.[4]

Materials:

Picric Acid (CeH2(NO2)30H)

Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)2)

Bromine (Br2)

Water (H20)

Procedure:

A suspension of calcium hydroxide is prepared by mixing calcium oxide with water in a
reaction flask.

e Bromine is added portion-wise to the cooled and agitated calcium hydroxide suspension.
This step generates calcium hypobromite.

¢ Picric acid is then introduced to the reaction mixture.

e The mixture is subjected to distillation, potentially under reduced pressure, to separate the
volatile tribromonitromethane.
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e The collected distillate, containing an immiscible layer of triboromonitromethane, is separated

from the aqueous layer.

e The crude product is dried, typically over a drying agent like calcium hydroxide, to yield the
final product.

Quantitative Data

The following table summarizes the reactant quantities used in a typical laboratory-scale
synthesis based on the original method.[4]

Molar Mass ( g/mol

Reactant Quantity | Moles (approx.)
Picric Acid 10g 229.10 0.044
Calcium Oxide 40 ¢ 56.08 0.713
Bromine 60 g 159.81 0.375
Water 500 mL 18.02 27.75

Early Refinements and Yield Analysis

In 1923, Louis Hunter investigated the reaction in more detail, aiming to optimize the yield of
bromopicrin by modifying the reaction conditions, particularly the alkalinity.[2] Hunter
proposed that the active agent is hypobromous acid or its salt and that the reaction can
proceed via different pathways, impacting the final yield.[2]

Proposed Reaction Pathways by Hunter

Hunter suggested two primary equations to describe the conversion, which have different
theoretical yields based on the fate of the nitro groups from the picric acid.[2]

e Equation | (Higher Yield): CeH2(NO2)sOH + 11HBrO — 3CBrsNO:2 + 2HBr + 3CO2z + 3H20

e Equation Il (Lower Yield): CeH2(NO2)sOH + 12HBrO - 2CBrsNOz + HNOs + 6HBr + 4COz +
4H20
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Quantitative Yield Data (Hunter, 1923)

Hunter's work demonstrated that the reaction conditions significantly influence the yield of
tribromonitromethane. The highest yields were achieved in a faintly alkaline medium.[2]

Reaction Condition Yield (%)*
Faintly Alkaline up to 353
Acidic Poor
Strongly Alkaline Poor

*Note: The yield is calculated based on the percentage of nitrogen from the picric acid that is
converted to tribromonitromethane. A theoretical yield of 390% is possible if all three nitro
groups are converted (Equation 1).[2]

Visualization of Processes
Reaction Pathway Diagram

Caption: Reaction scheme for the first synthesis of tribromonitromethane.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the original Stenhouse synthesis.

Conclusion

The discovery and initial synthesis of tribromonitromethane by John Stenhouse represent a
significant milestone in organic chemistry. While his method, utilizing the reaction of picric acid
with bromine and lime, was effective, it is now largely of historical importance due to the
hazardous nature of picric acid.[1][5] Modern synthetic routes, such as the direct bromination of
nitromethane, are now favored for their improved safety and efficiency.[1][5] Nevertheless, a
thorough understanding of the original Stenhouse method provides valuable insight into the
historical development of nitroalkane chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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